6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
CAS No.:
Cat. No.: VC20558994
Molecular Formula: C11H10N4O3
Molecular Weight: 246.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4O3 |
|---|---|
| Molecular Weight | 246.22 g/mol |
| IUPAC Name | 5-(6-methoxypyridin-3-yl)-3-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C11H10N4O3/c1-18-10-3-2-7(5-13-10)8-4-9(15(16)17)11(12)14-6-8/h2-6H,1H3,(H2,12,14) |
| Standard InChI Key | NSZOQZYKDXLCCX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine features a [3,3'-bipyridin] backbone, where two pyridine rings are connected at their 3-positions. The 6'-position of one pyridine is substituted with a methoxy group (-OCH₃), while the 5- and 6-positions of the adjacent pyridine bear nitro (-NO₂) and amine (-NH₂) groups, respectively . This arrangement creates distinct electronic environments: the methoxy group acts as an electron donor, the nitro group as an electron withdrawer, and the amine as a potential coordination site .
The IUPAC name, 5-(6-methoxypyridin-3-yl)-3-nitropyridin-2-amine, reflects this substitution pattern . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₄O₃ | |
| Molecular Weight | 246.22 g/mol | |
| Canonical SMILES | COC1=NC=C(C=C1)C2=CC(=C(N=C2)N)N+[O-] | |
| PubChem CID | 11357014 |
Stereoelectronic Effects
The methoxy group’s electron-donating resonance (+M effect) activates the pyridine ring toward electrophilic attack at the ortho and para positions, while the nitro group’s -I and -M effects deactivate its adjacent ring . Quantum mechanical calculations predict intramolecular charge transfer between these groups, potentially enabling applications in optoelectronic materials. The amine group’s lone pair further allows for hydrogen bonding or metal coordination, as observed in related bipyridine complexes .
Synthesis and Manufacturing Processes
Regioselective Assembly Strategies
Synthetic routes to 6'-methoxy-5-nitro-[3,3'-bipyridin]-6-amine typically begin with functionalized pyridine precursors. A five-step protocol reported by VulcanChem involves:
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Alkylation of 2-bromo-4-nitroimidazole with a methoxy-containing allyl halide to install the methoxy group.
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Dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to form vicinal diols .
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Selective silylation of the primary hydroxyl group with triisopropylsilyl (TIPS) protecting agents .
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Ring-closing dehydration under basic conditions (e.g., NaH/DMF) to construct the bipyridine core .
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Nitro group reduction using catalytic hydrogenation or Sn/HCl to yield the final amine .
Yields for analogous bipyridine syntheses range from 62% to 79%, with regioselectivity controlled through steric directing groups .
Challenges in Scale-Up
Key bottlenecks include:
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Epoxidation selectivity: Non-buffered conditions and precise temperature control (0–20°C) are required to minimize side reactions during dihydroxylation .
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Purification complexities: Chromatographic separation is often needed to isolate intermediates due to the compound’s polar nitro and amine groups . Industrial-scale production may require alternative crystallization strategies.
Physicochemical Properties and Characterization
Spectral Data and Analytical Profiling
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IR Spectroscopy: Strong absorptions at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 3350 cm⁻¹ (N-H stretch) confirm functional group presence.
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NMR (¹H): Distinct signals include δ 8.45 ppm (pyridine H-2), δ 7.89 ppm (H-4 adjacent to nitro), and δ 3.92 ppm (methoxy -OCH₃) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 247.08 [M+H]⁺, with fragmentation patterns consistent with bipyridine cleavage .
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMF and DMSO. Stability studies indicate decomposition above 180°C, with nitro group reduction observed under prolonged UV exposure .
Reactivity and Chemical Behavior
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the 4-position of its pyridine ring, while the nitro group deactivates the adjacent ring . Halogenation with Cl₂/AlCl₃ yields 4-chloro derivatives, useful in cross-coupling reactions .
Functional Group Transformations
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 6'-methoxy-5-amino-[3,3'-bipyridin]-6-amine, a precursor for azo dyes .
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Methoxy Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further O-alkylation or glycosylation.
Coordination Chemistry
The amine and pyridine N atoms act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Ru(II). These complexes exhibit catalytic activity in oxidation reactions and photoluminescent properties .
Applications in Research and Industry
Materials Science
Ru(II) complexes of 6'-methoxy-5-nitro-[3,3'-bipyridin]-6-amine demonstrate tunable emission wavelengths (λem = 610–650 nm), making them candidates for organic light-emitting diodes (OLEDs) .
Analytical Chemistry
The compound’s UV-Vis absorption maxima at 275 nm and 320 nm enable its use as a chromophore in HPLC detection methods for nitroaromatic pollutants.
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